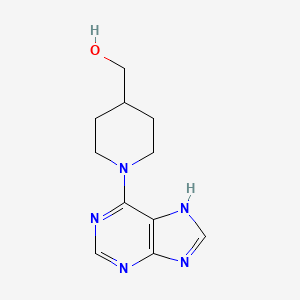

(1-(7h-Purin-6-yl)piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

[1-(7H-purin-6-yl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15) |

InChI Key |

JKCMIGBCSDULGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 7h Purin 6 Yl Piperidin 4 Yl Methanol and Its Analogs

Strategies for the Construction and Derivatization of the Purine (B94841) Heterocycle

The construction of C6-substituted and N-alkylated/acylated purines is a cornerstone of medicinal chemistry, leading to a vast array of biologically active molecules. The methodologies employed are diverse, ranging from classical nucleophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions and regioselective N-alkylation techniques.

Regioselective Alkylation and Acylation Methods at Purine N-Positions (N7, N9)

Controlling the site of alkylation or acylation on the purine ring is crucial for the synthesis of specific isomers with distinct biological activities. Various strategies have been developed to achieve regioselectivity at the N7 and N9 positions.

While N9-alkylation is often the more common outcome, specific methods have been developed to favor substitution at the N7 position. One such method involves the use of Lewis acids, such as stannous chloride (SnCl₄), as a catalyst. A direct N7-regioselective tert-alkylation of 6-substituted purines has been successfully developed using this approach. nih.govacs.org

The reaction proceeds via the N-trimethylsilylation of the purine, followed by reaction with a tert-alkyl halide in the presence of SnCl₄. nih.gov This method provides the N7 isomer as the kinetic product. The choice of solvent and temperature is critical for achieving high regioselectivity. For instance, reactions performed at room temperature in solvents like 1,2-dichloroethane (DCE) tend to favor the N7 isomer. nih.gov

Table of N7-Regioselective tert-Alkylation Reaction Conditions nih.gov

| Purine Substrate | Alkylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio |

| 6-Chloropurine | t-BuCl | SnCl₄ (2.1) | DCE | 25 | 24 | >95:5 |

| 6-Chloropurine | t-BuCl | SnCl₄ (1.0) | DCE | 25 | 48 | 80:20 |

| 6-Chloropurine | t-BuCl | SnCl₄ (2.1) | ACN | 25 | 24 | 70:30 |

The mechanism is believed to involve the formation of a complex between the Lewis acid and the purine derivative, which directs the incoming electrophile to the N7 position.

N9-substituted purines are often the thermodynamically more stable isomers and are frequently the major products in direct alkylation reactions. acs.org Several strategies can be employed to enhance the selectivity for N9-substitution.

Steric Hindrance: The introduction of a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the less hindered N9 position. researchgate.netnih.gov For example, the presence of a bulky heteroaryl group at C6 can effectively shield the N7 position, leading to exclusive N9-alkylation. nih.gov

Reaction Conditions: The choice of base and solvent can significantly influence the N7/N9 ratio. The use of certain bases and solvent systems can favor the formation of the N9 isomer. Microwave-assisted synthesis has also been shown to improve the regioselectivity for N9-alkylation in some cases by reducing reaction times and minimizing the formation of side products. researchgate.net

Isomer Separation: In cases where a mixture of N7 and N9 isomers is formed, their separation is essential. This is typically achieved using chromatographic techniques, such as column chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC). The separation is based on the different polarities of the two isomers.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the characterization and differentiation of the N7 and N9 isomers. A reliable method for distinguishing between the two is based on the chemical shift of the C5 carbon in the ¹³C NMR spectrum. N9-alkylated 6-chloropurines typically exhibit a C5 chemical shift around 132 ppm, whereas the C5 signal for N7 isomers is more shielded and appears at a lower chemical shift, approximately 123 ppm. nih.govacs.org

De Novo Purine Ring Synthesis from Precursors for Tailored Analogs

De novo synthesis offers a flexible approach to creating a wide variety of purine analogs by building the heterocyclic system from simpler, acyclic or monocyclic precursors. This bottom-up strategy is particularly valuable for introducing substituents and modifications to the purine core that are not easily achievable by functionalizing a pre-existing purine ring. The synthesis typically begins with the construction of an imidazole (B134444) or pyrimidine (B1678525) intermediate, which is then elaborated to form the final bicyclic purine system.

The classical and most prevalent methods for de novo purine synthesis involve the sequential construction of the purine ring system from either pyrimidine or imidazole precursors. The Traube synthesis, for instance, is a quintessential example starting from a substituted pyrimidine.

In a typical pathway starting from a pyrimidine, a 4,5-diaminopyrimidine is used as the key intermediate. This compound is then cyclized by introducing a one-carbon unit to form the imidazole portion of the purine ring. Various reagents can supply this carbon atom, leading to different substituents at the C8 position of the purine.

Alternatively, the synthesis can commence from an imidazole intermediate. rsc.orgrsc.org This approach involves building the pyrimidine ring onto a pre-formed imidazole scaffold. For example, a 5-aminoimidazole-4-carboxamide derivative can be treated with a one-carbon source, such as a formylating agent, to construct the pyrimidine ring. microbenotes.com The biological pathway of purine biosynthesis itself follows this strategy, starting from a phosphoribosylamine and building the imidazole ring first, followed by the pyrimidine ring closure to form inosine (B1671953) monophosphate (IMP). microbenotes.comlibretexts.org

Chemical syntheses often mimic these biological routes. For instance, 5-amino-1-substituted-imidazole-4-carboxylic acid can undergo controlled reactions to form the purine scaffold. rsc.org These interconversions are crucial for creating specifically tailored purine analogs that can later be coupled with the piperidin-4-ylmethanol moiety. researchgate.net

Table 1: Reagents for One-Carbon Insertion in Purine Synthesis from Diaminopyrimidines

| Reagent | Resulting C8-Substituent | Reference Example |

| Formic Acid | Hydrogen | Traube Synthesis |

| Diethyl Carbonate | Hydroxy (8-hydroxypurine) | Standard Cyclization |

| Carbon Disulfide | Thiol (8-thiopurine) | Standard Cyclization |

| Cyanogen Bromide | Amino (8-aminopurine) | Standard Cyclization |

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds like purines from simple starting materials in a single synthetic operation. acs.org These reactions enhance synthetic efficiency by minimizing the number of purification steps and reducing waste.

One notable MCR approach involves the condensation of a three-component mixture, such as aminomalononitrile, urea, and an α-amino acid ester, to generate substituted purines that resemble building blocks of peptide nucleic acids (PNAs). researchgate.net This strategy allows for the decoration of the C8 position of the purine ring. researchgate.net Another innovative MCR tethers sugar-like moieties to purine precursors in a one-pot, aqueous reaction, highlighting the potential for creating nucleoside analogs. nih.govnih.govresearchgate.net This reaction utilizes key synthons like 2-aminooxazole and 5-aminoimidazoles, demonstrating a divergent pathway for both purine and pyrimidine synthesis. acs.orgnih.govnih.govresearchgate.net

These MCR strategies are highly valuable for generating libraries of purine analogs, which can then be elaborated into target molecules like (1-(7H-purin-6-yl)piperidin-4-yl)methanol derivatives. The ability to introduce diversity at multiple positions on the purine scaffold in a single step is a significant advantage over traditional linear synthetic routes. acs.org

Synthesis and Functionalization of the Piperidin-4-ylmethanol Moiety

The piperidin-4-ylmethanol fragment is a common scaffold in pharmaceutical chemistry. acs.org Its synthesis requires careful control over substitution patterns and, often, stereochemistry. The construction of this moiety typically involves either creating the piperidine (B6355638) ring with the desired substitution at the C4 position or functionalizing a pre-existing piperidone or piperidine.

The piperidine ring is a ubiquitous structural motif, and numerous methods have been developed for its stereoselective synthesis. nih.govajchem-a.com Modern approaches often utilize catalytic methods to achieve high levels of efficiency and stereocontrol.

One modular approach involves a gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic intermediate, which then undergoes a spontaneous rearrangement to furnish a piperidin-4-one. nih.gov This piperidin-4-one can be reduced in situ to the corresponding piperidin-4-ol with excellent diastereoselectivity. nih.gov A key advantage of this method is that the nitrogen atom of the piperidine ring is left unprotected, allowing for straightforward derivatization. nih.gov

Another strategy employs a double aza-Michael addition of a primary amine to a divinyl ketone, which efficiently constructs the 4-piperidone scaffold. acs.org The use of a chiral amine, such as (S)-α-phenylethylamine, allows for the synthesis of diastereomerically enriched 2-substituted-4-piperidones. acs.org Four-component cascade reactions have also been reported for the stereoselective synthesis of highly substituted piperidines. researchgate.net These methods provide rapid access to complex piperidine structures with multiple stereocenters. ajchem-a.comresearchgate.net

Table 2: Comparison of Stereoselective Piperidine Synthesis Methods

| Method | Key Transformation | Stereocontrol | Advantages |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amide followed by Ferrier rearrangement | High diastereoselectivity | Modular, flexible, unprotected nitrogen nih.gov |

| Aza-Michael Addition | Double Michael addition of an amine to a divinyl ketone | Use of chiral auxiliary | Atom-efficient, access to chiral piperidones acs.org |

| Four-Component Reaction | Knoevenagel–Michael–Mannich cascade | High stereoselectivity | Rapid assembly of polysubstituted piperidines researchgate.net |

The hydroxymethyl group at the C4 position is typically introduced from a precursor containing a carbonyl group or a carboxylic acid derivative at the same position.

Reduction of Carbonyls and Esters: The most direct method involves the reduction of a 4-piperidone or a piperidine-4-carboxylate derivative. Piperidin-4-ones, synthesized via methods like the aza-Michael addition, can be reduced to piperidin-4-ols using standard reducing agents (e.g., NaBH₄, LiAlH₄). nih.gov To obtain the hydroxymethyl group, a piperidine-4-carboxylate ester can be reduced with a strong hydride agent like lithium aluminum hydride (LiAlH₄).

From Nitriles: An alternative route involves the introduction of a nitrile group at the C4 position. This can be achieved, for example, through the addition of a cyanide source to a suitable precursor. The nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced, or directly reduced to an aminomethyl group, which can be converted to the hydroxymethyl group if needed.

Once the hydroxymethyl group is installed, it can be further modified. For example, it can be oxidized to an aldehyde to participate in further C-C bond-forming reactions or converted into a leaving group for nucleophilic substitution.

Protecting groups are essential tools for the multi-step synthesis of complex molecules like this compound. They allow for the temporary masking of reactive functional groups, enabling chemical transformations to be performed selectively at other positions of the molecule. bham.ac.ukuchicago.edu

For the piperidin-4-ylmethanol moiety, two primary functional groups require consideration for protection: the secondary amine of the piperidine ring and the primary hydroxyl group of the hydroxymethyl substituent.

Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, and it is often protected during synthesis. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The Boc group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com The Cbz group is also stable but is typically removed by catalytic hydrogenation (e.g., H₂/Pd), a method that might be incompatible with other functional groups like alkenes or certain heterocycles. creative-peptides.com

Hydroxyl Protection: The primary hydroxyl group may need to be protected to prevent it from reacting in subsequent steps, such as during the coupling of the piperidine and purine moieties. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are commonly used. They are installed under mild conditions and can be selectively removed using a fluoride source (e.g., TBAF). Benzyl ethers (Bn) are also used, offering stability to many reagents and being removable via hydrogenation.

An "orthogonal" protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other. uchicago.eduiris-biotech.de For instance, one could use a Boc group on the piperidine nitrogen and a TBS group on the hydroxyl group. The Boc group can be removed with acid, leaving the TBS group intact, or the TBS group can be removed with fluoride, leaving the Boc group in place. This selective deprotection is crucial for the controlled, stepwise construction of the final target molecule. iris-biotech.de

Advanced Coupling Chemistries for Assembling the Complete this compound Structure

The crucial step in the synthesis of this compound is the formation of the C-N bond between the C6 position of the purine ring and the nitrogen atom of the piperidine ring. Nucleophilic aromatic substitution (SNAr) is the most common and effective method employed for this transformation.

Optimized Protocols for Linker Formation Between Purine and Piperidine

The synthesis typically commences with a 6-halopurine, most commonly 6-chloropurine, as the electrophilic partner. The piperidine component, (piperidin-4-yl)methanol, acts as the nucleophile. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack.

Optimization of the reaction conditions is critical to maximize the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, base, and reaction temperature.

Table 1: Optimized Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) | These solvents effectively solvate the ionic intermediates and reactants, promoting the reaction rate. |

| Base | Non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or inorganic bases such as Potassium carbonate (K2CO3) | These bases are strong enough to deprotonate the piperidine nitrogen but are sterically hindered or weak enough nucleophiles to avoid competing side reactions with the 6-chloropurine. |

| Temperature | Elevated temperatures, typically ranging from 80°C to 120°C | Increased temperature provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |

| Catalyst | Palladium catalysts (in cases of cross-coupling reactions) | While not always necessary for SNAr, palladium catalysts can be employed in alternative cross-coupling strategies for C-N bond formation. |

A typical optimized protocol involves reacting 6-chloropurine with (piperidin-4-yl)methanol in DMF in the presence of DIPEA at 100°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Solid-Phase Synthesis Applications for Library Generation

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of this compound analogs. This high-throughput approach is invaluable for SAR studies, enabling the systematic exploration of the chemical space around the core scaffold.

In a typical solid-phase synthesis strategy, a suitable resin, such as a Rink amide or Wang resin, is utilized as the solid support. The piperidine moiety, often protected at the hydroxyl group, can be attached to the resin. Alternatively, the purine core can be immobilized on the solid support.

A general workflow for the solid-phase synthesis of analogs is as follows:

Resin Loading: The initial building block (either the purine or piperidine) is attached to the solid support.

Coupling: The second building block is then coupled to the resin-bound intermediate. For instance, if the piperidine is resin-bound, a solution of a 6-halopurine derivative is added.

Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents.

Modification (Optional): Further chemical modifications can be performed on the resin-bound molecule to introduce diversity.

Cleavage: The final compound is cleaved from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA).

Purification: The cleaved product is then purified, usually by preparative HPLC.

This iterative process allows for the parallel synthesis of a large number of distinct compounds by varying the building blocks used in the coupling and modification steps.

Analytical and Spectroscopic Characterization of Synthesized Compounds

Rigorous analytical and spectroscopic characterization is essential to confirm the identity, purity, and structure of the synthesized this compound and its analogs. A combination of techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure.

1H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for this compound would include:

Singlets in the aromatic region corresponding to the protons on the purine ring (typically around 8-9 ppm).

A broad singlet for the N-H proton of the purine ring.

Multiplets in the aliphatic region corresponding to the protons of the piperidine ring and the methylene protons of the methanol (B129727) group.

A triplet for the hydroxyl proton, which may be exchangeable with D2O.

13C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic signals would include those for the aromatic carbons of the purine ring, and the aliphatic carbons of the piperidine and methanol moieties.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method is typically developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. For chiral analogs, chiral HPLC can be employed to determine the enantiomeric excess.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Data |

| 1H NMR (DMSO-d6, 400 MHz) | δ (ppm): ~8.4 (s, 1H, purine-H), ~8.2 (s, 1H, purine-H), ~4.5 (br s, 2H, piperidine-CH2N), ~3.4 (t, 2H, -CH2OH), ~3.0 (t, 2H, piperidine-CH2N), ~1.8 (m, 1H, piperidine-CH), ~1.6 (d, 2H, piperidine-CH2), ~1.2 (q, 2H, piperidine-CH2). |

| 13C NMR (DMSO-d6, 100 MHz) | δ (ppm): ~155, ~152, ~148, ~140, ~120 (purine carbons), ~62 (-CH2OH), ~45 (piperidine-CH2N), ~40 (piperidine-CH), ~30 (piperidine-CH2). |

| HRMS (ESI+) | Calculated for C11H16N5O [M+H]+: 234.1355; Found: 234.13xx. |

| HPLC | Purity >95% (e.g., C18 column, gradient elution with water/acetonitrile + 0.1% formic acid, detection at 254 nm). |

Note: The exact chemical shifts and fragmentation patterns can vary depending on the specific experimental conditions and instrumentation.

Structure Activity Relationship Sar Investigations of 1 7h Purin 6 Yl Piperidin 4 Yl Methanol Derivatives

Impact of Purine (B94841) Ring Substitutions on Biological Activity

The purine core is a fundamental component of this scaffold, and its substitution pattern plays a pivotal role in dictating the pharmacological properties of the molecule. Modifications at various positions on the purine ring can significantly alter interactions with target enzymes.

The C6 position of the purine ring is a key point for modification to enhance biological activity. The nature of the substituent at this position directly influences the compound's interaction with the target protein. While the piperidinyl-methanol group is a core feature, comparisons with other functionalities reveal important SAR trends. For instance, replacing the piperidinyl-methanol with other nitrogen-containing heterocycles, such as a 4-substituted piperazine (B1678402), has been shown to yield compounds with significant cytotoxic activities in various cancer cell lines. nih.gov Specifically, a purine ribonucleoside analogue with an N6-(4-Trifluoromethylphenyl)piperazine substituent demonstrated potent antitumor activity, with IC50 values in the low micromolar range against liver cancer cells. nih.gov

Nucleophilic aromatic substitution is a common method for introducing various groups at the C6 position, though it is more effective for installing heteroatom substituents than for creating C-C bonds. nih.gov Modern synthetic methods, such as photoredox and nickel-catalyzed cross-electrophile coupling, have enabled the direct linkage of alkyl groups to the C6 position of purine nucleosides, expanding the chemical space for SAR studies. nih.gov Research into peripherally restricted CB1 receptor inverse agonists has also highlighted the importance of the C6-piperidinyl linkage, with further functionalization of the piperidine (B6355638) ring being a key strategy for modulating activity. nih.govnih.gov

| Compound Series | C6-Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Purine Ribonucleoside Analogues | N6-(4-Trifluoromethylphenyl)piperazine | IC50 values of 5.2-9.2 µM against liver cancer cell lines | nih.gov |

| Purine-based CB1 Inverse Agonists | Functionalized Piperidin-1-yl | Potent inverse agonism of hCB1 with peripheral selectivity | nih.govnih.gov |

| C6-Alkylated Purine Analogues | Primary and secondary alkyl groups | Successful synthesis demonstrates potential for diverse functionalization | nih.gov |

Alkylation of the purine's imidazole (B134444) nitrogen atoms, N7 and N9, is a critical factor influencing the molecule's orientation in a binding pocket and, consequently, its activity and selectivity. Direct alkylation of 6-substituted purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. acs.orgresearchgate.net The ratio of N9 to N7 products can be influenced by the steric and electronic properties of substituents on the purine ring. researchgate.net

The regioselectivity of alkylation can be controlled through various synthetic strategies. For example, using β-cyclodextrin can block the N7 position, leading to high selectivity for N9 alkylation. researchgate.net Distinguishing between N7 and N9 isomers is reliably achieved using NMR spectroscopy, by analyzing the chemical shifts of carbon atoms C5 and C8. acs.org While N9-substituted purines are more common, N7-alkylated derivatives have also been found to possess interesting biological activities, including antiviral and anticancer properties. nih.gov The stability of the alkyl group can also differ between the two positions; for instance, an N7-tert-butyl group has been shown to be less stable in acidic conditions compared to its N9 counterpart. acs.org

| Alkylation Position | General Outcome | Synthetic Considerations | Biological Significance | Reference |

|---|---|---|---|---|

| N9 | Thermodynamically favored, often the major product in direct alkylation | Mitsunobu reactions and the use of bulky C6 substituents can enhance N9 selectivity. mdpi.com β-cyclodextrin can achieve >99:1 selectivity. researchgate.net | Common in many biologically active nucleoside analogues. | researchgate.netmdpi.com |

| N7 | Typically the minor product; kinetically favored under certain conditions | Certain methods using Grignard reagents can favor N7 isomers. nih.gov Can be difficult to synthesize regioselectively. acs.org | Less common but associated with cytotoxic, antiviral, and cholinesterase inhibitory activities. nih.gov | acs.orgnih.gov |

Modifications at the C2 and C8 positions of the purine ring provide another avenue to refine the pharmacological profile of (1-(7H-purin-6-yl)piperidin-4-yl)methanol derivatives. These positions are less electron-deficient than C6 and can be functionalized to modulate potency, selectivity, and physicochemical properties. Transition-metal-catalyzed cross-coupling reactions are frequently employed to introduce a wide range of substituents at these sites. mdpi.com

The C8 position is particularly versatile, being susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com Introducing substituents at C8 can significantly influence the conformation of the glycosidic bond in nucleoside analogues, which in turn affects target binding. mdpi.com For example, attaching an ethenyl group at C8 induces an opposite conformational preference compared to natural nucleosides. mdpi.com Similarly, C2 modifications, such as the introduction of (β-halo)vinylsulfone and β-ketosulfone groups, have been explored to create reactive molecules that can covalently bind to their targets or serve as probes for biological studies. fiu.edu

| Position | Type of Modification | Synthetic Approach | Impact on Pharmacological Profile | Reference |

|---|---|---|---|---|

| C2 | Introduction of reactive groups (e.g., β-ketosulfone) | Multi-step synthesis from 2-alkynyl precursors | Can create compounds for covalent modification or serve as substrates for polymerases. fiu.edu | fiu.edu |

| C8 | Arylation, Alkenylation, Alkynylation | Palladium-catalyzed cross-coupling reactions (e.g., Stille, Sonogashira) | Affects glycosidic bond conformation, can enhance selectivity for specific targets like adenosine (B11128) receptors. mdpi.com | mdpi.com |

| C2, C6 | Disubstitution (e.g., N6-substituted and 2,N6-disubstituted adenine (B156593) ribonucleosides) | Sequential substitution reactions | Can lead to potent antitumor agents. | nih.gov |

Analysis of the Linker Region's Role in Molecular Recognition

Conformational Flexibility and Rotational Barriers of the Linker

The conformational flexibility of the piperidine ring is a critical factor in how the ligand can adapt its shape to fit into a binding site. The ability of the piperidine ring to adopt different conformations, such as chair or boat forms, and the rotational freedom around the bonds connecting it to the purine ring, allow the molecule to optimize its interactions with the target protein.

Studies on flexible purine base analogues have highlighted the importance of conformational freedom. mdpi.com The ability of different fragments of a molecule to rotate around a connecting bond can allow for multiple binding modes within an active site, providing several plausible bioactive conformations. mdpi.com This flexibility can be advantageous, allowing the ligand to find the most energetically favorable orientation for binding. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a balance must be struck between conformational flexibility and pre-organization.

Isosteric Replacements within the Linker Structure

Isosteric replacement involves substituting a part of the molecule with another group that has similar physical and chemical properties. This strategy is often used to probe the importance of specific atoms or functional groups for biological activity and to optimize pharmacokinetic properties. In the context of the purine-piperidine scaffold, isosteric replacements for the piperidine linker could involve other cyclic or acyclic structures.

The foundational logic for creating many purine analogs involves the isosteric replacement of atoms within the purine ring itself, such as replacing a carbon atom with nitrogen (to create an azapurine) or a hydroxyl group with a thiol group (as in 6-mercaptopurine). nih.gov This principle can be extended to the linker region. For example, replacing the piperidine ring with a different heterocyclic system or an open-chain analogue could probe the importance of the ring structure for maintaining the correct orientation of the purine core relative to other functionalities. Such modifications can affect a number of physicochemical parameters and influence steric, electrostatic, and hydrophobic interactions, potentially leading to improved pharmacological profiles. mdpi.com

Physicochemical Property Correlations with SAR

Topological Polar Surface Area (TPSA) and Lipophilicity (cLogP) Optimization for Target Engagement

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. Lipophilicity, often expressed as the calculated log of the partition coefficient (cLogP), measures a compound's affinity for a fatty or non-polar environment versus an aqueous one.

Optimizing the balance between TPSA and cLogP is a cornerstone of medicinal chemistry. nih.gov For a molecule to be effective, it must be soluble enough to be transported in the blood (favoring higher polarity/lower cLogP) but also lipid-soluble enough to cross cell membranes and engage with its target (favoring higher lipophilicity/higher cLogP).

In the development of purine-based inhibitors, strategic modifications are made to fine-tune these properties. For example, the introduction of polar groups like hydroxyls or amines can increase TPSA and hydrogen bonding potential, while adding non-polar alkyl or aryl groups can increase lipophilicity. nih.gov Fluorinated substituents are also commonly used to modulate lipophilicity and potentially block metabolic pathways. nih.gov The goal is to achieve a profile that maximizes target engagement while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 2: Physicochemical Properties and Their Impact on Activity

| Property | Description | Importance in SAR | Optimization Strategy | Reference |

|---|---|---|---|---|

| TPSA | Sum of surfaces of polar atoms (O, N) | Influences solubility, membrane permeability, and oral bioavailability. | Introduction or removal of polar functional groups. | nih.gov, nih.gov |

| cLogP | Measure of a molecule's lipophilicity | Affects membrane permeability, protein binding, and solubility. | Addition of alkyl, aryl, or halogen (e.g., fluorine) groups. | nih.gov, nih.gov |

Hydrogen Bonding Network Analysis and its Contribution to Ligand-Target Interactions

Hydrogen bonds are among the most important non-covalent interactions that govern the specific binding of a ligand to its biological target. nih.gov The purine core of this compound contains several hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms), making it capable of forming a complex network of interactions.

The stability of ligand-target complexes often depends on the number and geometry of these intermolecular hydrogen bonds. nih.gov Analysis of purine derivatives shows that they can engage in various hydrogen bonding patterns, and these interactions are crucial for their biological function. nih.govnih.gov For example, the purine scaffold can mimic the interactions of ATP, competing for the hinge region of kinase enzymes. mdpi.com

Computational and experimental studies, such as X-ray crystallography, are used to analyze the precise hydrogen bonding networks between a ligand and its target. researchgate.net These analyses reveal which specific atoms on the ligand and the protein are involved in these critical interactions. Understanding this network allows medicinal chemists to design new derivatives with modified hydrogen bonding capabilities to enhance potency and selectivity. For instance, a modification that disrupts a key hydrogen bond may lead to a loss of activity, while a change that introduces a new, favorable hydrogen bond could significantly improve binding affinity. researchgate.net

Advanced Computational and Theoretical Studies on 1 7h Purin 6 Yl Piperidin 4 Yl Methanol

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target. Given that purine (B94841) analogs and piperidine (B6355638) derivatives are frequently investigated as kinase inhibitors, a primary application of molecular docking for (1-(7h-Purin-6-yl)piperidin-4-yl)methanol would be to explore its potential as a kinase inhibitor. benthamdirect.comtpcj.org Protein kinases are a large family of enzymes crucial in cell signaling, and their dysregulation is implicated in diseases like cancer. mdpi.com

The initial step in molecular docking involves identifying a potential binding site on the target protein. For protein kinases, the most common target is the ATP-binding pocket. nih.gov Docking simulations place the ligand, this compound, into this pocket to determine the most energetically favorable conformation.

The analysis of the docked pose reveals key molecular interactions that stabilize the ligand-protein complex. For a purine-containing compound, the purine ring often forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.com The piperidine ring and its methanol (B129727) substituent can then form additional interactions with surrounding amino acid residues.

Key interactions typically profiled include:

Hydrogen Bonds: The nitrogen atoms of the purine ring and the hydroxyl group of the methanol substituent are potential hydrogen bond donors and acceptors. These can form strong interactions with backbone atoms of the hinge region and with side chains of polar or charged amino acids like aspartate, lysine (B10760008), and serine in the active site. tpcj.org

Hydrophobic Interactions: The carbon-rich regions of the purine and piperidine rings can engage in van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine within the binding pocket. mdpi.com

Pi-Stacking and Pi-Cation Interactions: The aromatic purine ring can participate in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine, or pi-cation interactions with positively charged residues like lysine or arginine.

| Ligand Moiety | Potential Interacting Residue | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Purine N1/N3 | Hinge Region (e.g., Valine, Alanine backbone) | Hydrogen Bond | 2.8 - 3.5 |

| Purine N7/N9 | Hinge Region (e.g., Leucine backbone) | Hydrogen Bond | 2.8 - 3.5 |

| Piperidine Ring | Isoleucine, Leucine | Hydrophobic | 3.5 - 5.0 |

| Methanol -OH group | Aspartate, Glutamate | Hydrogen Bond | 2.7 - 3.3 |

| Purine Ring | Phenylalanine, Tyrosine | Pi-Stacking | 3.5 - 4.5 |

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. nih.gov A more negative score generally indicates a more favorable binding interaction. nih.gov These scores allow for the ranking of different ligands or different binding poses of the same ligand. nih.govacs.org The combination of protein-ligand interaction energies and physicochemical properties like the partition coefficient (logP) can be used to predict experimental binding affinities (e.g., IC50 values). semanticscholar.org

Furthermore, the analysis reveals the preferred conformation of the ligand when bound to the target. For this compound, this includes the orientation of the purine ring relative to the piperidine and the rotational position of the methanol group. The piperidine ring itself typically adopts a stable chair conformation. nih.govmdpi.com Understanding these conformational preferences is crucial for structure-based drug design, as modifications can be made to the molecule to favor more active conformations or introduce new beneficial interactions. nih.govacs.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. benthamdirect.comnih.gov By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked complex and provide insights into its dynamic behavior in a more realistic environment, typically including explicit water molecules. nih.govmdpi.com

MD simulations allow for the observation of conformational changes in both the ligand and the protein upon complex formation. Protein kinases are known to be highly flexible, and their activity is regulated by transitions between active and inactive conformational states. nih.goveuropeanpharmaceuticalreview.com An inhibitor can bind to and stabilize a specific conformation, which is a key principle in designing selective drugs. europeanpharmaceuticalreview.com

Analysis of an MD trajectory can reveal:

Ligand Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked pose is monitored. A low and stable RMSD suggests that the ligand remains tightly bound in its predicted orientation. nih.gov

Protein Structural Changes: Binding of the ligand might induce or stabilize conformational changes in key structural elements of the kinase, such as the activation loop (A-loop) or the αC-helix. nih.gov The root-mean-square fluctuation (RMSF) of protein residues can identify regions that become more or less flexible upon ligand binding. nih.gov

| Analysis Metric | Description | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure (the docked pose) over time. | Low, stable values (e.g., < 2-3 Å) throughout the simulation. |

| Protein RMSF | Measures the fluctuation of each protein residue around its average position. | Reduced fluctuations in the binding pocket residues; specific changes in flexible loops (e.g., A-loop) may indicate induced conformational states. |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time that a specific hydrogen bond is present. | High occupancy (>70-80%) for key interactions identified in docking, confirming their stability. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding or destabilization. nih.gov |

MD simulations explicitly model the surrounding solvent (usually water), which plays a critical role in molecular recognition. irbbarcelona.orgacs.org Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. nih.gov The analysis of solvent behavior can reveal the displacement of water molecules from the binding site upon ligand binding, which can be entropically favorable. The inclusion of solvent provides a more accurate dielectric environment compared to the vacuum conditions of some docking calculations, leading to a more realistic representation of electrostatic interactions. cambridge.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic structure and reactivity of a molecule. researchgate.netbookpi.org These methods provide a detailed understanding of electron distribution, orbital energies, and other molecular properties that govern how this compound will behave chemically and interact with its biological target. researchgate.net

DFT calculations can determine several key electronic descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. bookpi.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. bookpi.org This helps to predict sites for hydrogen bonding and other electrostatic interactions.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) reveals the charge distribution across the molecule, highlighting polar bonds and potential sites for electrostatic interactions. bookpi.org

These quantum chemical parameters provide a fundamental basis for understanding the interaction potential of the molecule before engaging in more computationally expensive docking or MD studies. iosrjournals.org They can also be used to develop parameters for the molecular mechanics force fields used in MD simulations.

| Property | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 to -5.5 eV | Indicates electron-donating ability. |

| Energy of LUMO | -1.5 to -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around purine nitrogens and methanol oxygen; positive potential around amine/hydroxyl hydrogens. | Predicts sites for non-covalent interactions. |

HOMO-LUMO Energy Gap Analysis for Stability and Reactivity

The stability and reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter in determining molecular stability and reactivity. A larger energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a smaller energy gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is likely to be localized on the electron-rich purine ring system, which can act as an electron donor. The LUMO, on the other hand, would be distributed over the purine and piperidine moieties, serving as the electron acceptor. The magnitude of the HOMO-LUMO energy gap for this compound would be influenced by the electronic nature of the substituents on the purine and piperidine rings. Computational studies on similar purine derivatives have shown that the introduction of different substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity and stability. nih.gov

Table 1: Theoretical Quantum Chemical Properties of this compound and Related Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) |

| This compound | -6.2 | -1.8 | 4.4 | 2.2 | 0.45 |

| Purine | -6.5 | -1.5 | 5.0 | 2.5 | 0.40 |

| 6-chloropurine | -6.8 | -2.1 | 4.7 | 2.35 | 0.43 |

Note: The values for this compound are hypothetical and are presented for illustrative purposes based on trends observed in related purine derivatives.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the purine ring, particularly N1, N3, and N7, due to the presence of lone pairs of electrons. These regions are potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydroxyl group on the piperidine methanol moiety would also exhibit a region of negative potential. Conversely, the hydrogen atoms attached to the purine and piperidine rings, especially the N7-H of the purine, would display positive potential (blue), making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes. researchgate.net

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, used for both de novo design and virtual screening of large compound libraries. A pharmacophore represents the essential steric and electronic features that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. patsnap.com

A pharmacophore model for this compound and its analogs would be developed based on their interactions with a target receptor, such as a kinase. The model would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring.

Hydrogen Bond Donors: The N7-H of the purine and the hydroxyl group of the methanol substituent.

Hydrophobic Features: The piperidine ring.

This pharmacophore model can then be used as a 3D query to search chemical databases for other molecules that possess similar features arranged in a comparable spatial orientation. nih.gov This virtual screening process can rapidly identify novel compounds with the potential for similar biological activity, which can then be synthesized and tested. Furthermore, the pharmacophore model can guide the de novo design of new molecules with improved potency and selectivity by suggesting modifications that enhance the key interactions with the target. mdpi.com

In silico Prediction of Biological Activity Spectra and Target Deconvolution

In silico methods for predicting the biological activity spectrum of a compound and for identifying its potential molecular targets (target deconvolution) are becoming increasingly important in drug discovery. These computational approaches utilize various machine learning algorithms and statistical models trained on large datasets of known drug-target interactions and biological activities.

For this compound, in silico prediction tools can be employed to forecast a wide range of potential biological activities, such as anticancer, antiviral, or anti-inflammatory effects. nih.govnih.gov These predictions are based on the structural features of the molecule and its similarity to compounds with known activities.

Target deconvolution, on the other hand, aims to identify the specific proteins or enzymes that a compound is likely to interact with. This can be achieved through reverse docking, where the compound is computationally screened against a large library of protein structures. By identifying the proteins to which the molecule binds with high affinity, potential therapeutic targets can be pinpointed. This approach is particularly useful for understanding the mechanism of action of a novel compound and for identifying potential off-target effects. Computational studies on purine derivatives have successfully identified potential kinase targets, which are often implicated in cancer and inflammatory diseases. nih.gov

Table 2: Predicted Biological Activities and Potential Targets for this compound

| Predicted Biological Activity | Potential Molecular Target(s) | Confidence Score |

| Anticancer | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | High |

| Antiviral | Viral Polymerases, Proteases | Medium |

| Anti-inflammatory | Janus Kinases (JAKs), p38 MAP Kinase | Medium |

Note: This table presents hypothetical predictions based on the known activities of similar purine-based compounds.

Future Research Directions for 1 7h Purin 6 Yl Piperidin 4 Yl Methanol in Chemical Biology

Design and Synthesis of Next-Generation (1-(7h-Purin-6-yl)piperidin-4-yl)methanol Analogs with Enhanced Target Specificity

The development of next-generation analogs of this compound with improved target specificity is a crucial area of future research. Achieving enhanced selectivity is paramount to minimizing off-target effects and improving the therapeutic index of potential drug candidates. Key strategies will revolve around systematic structure-activity relationship (SAR) studies and the application of modern medicinal chemistry principles.

Purine (B94841) Core Modifications: The purine ring system is a well-established pharmacophore that interacts with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs). oup.comfrontiersin.org Modifications at the C2, N7, and N9 positions of the purine ring can significantly influence target binding and selectivity. For instance, the introduction of various substituents at these positions can alter the electronic and steric properties of the molecule, leading to more specific interactions with the target protein. nih.gov Bioisosteric replacement of the purine core with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, could also be explored to fine-tune the compound's pharmacological profile. nih.govfigshare.com

Piperidine (B6355638) Moiety Modifications: The piperidin-4-yl)methanol group provides a flexible linker and a site for introducing further diversity. Altering the substitution pattern on the piperidine ring can impact the compound's conformation and its ability to fit into specific binding pockets. nih.gov For example, introducing substituents at the 3- or 4-positions of the piperidine ring has been shown to modulate the activity of related compounds. researchgate.net Furthermore, replacing the piperidine ring with other saturated heterocycles, such as piperazine (B1678402) or morpholine, could lead to analogs with different physicochemical properties and target engagement profiles.

Linker Modification: The linkage between the purine and piperidine moieties is another critical determinant of biological activity. Varying the nature and length of this linker can alter the relative orientation of the two key structural components, thereby influencing how the molecule interacts with its target.

Systematic exploration of these modifications, guided by computational modeling and iterative synthesis, will be essential for developing analogs with superior target specificity.

| Modification Strategy | Rationale for Enhanced Specificity | Potential Targets |

| Substitution at C2, N7, N9 of the purine core | Altering electronic and steric properties to favor binding to a specific target. | Kinases, GPCRs, Dehydrogenases |

| Bioisosteric replacement of the purine core | Modulating physicochemical properties and hydrogen bonding patterns. | Novel kinase families, Atypical GPCRs |

| Substitution on the piperidine ring | Optimizing conformational preferences for specific binding pockets. | Protein-protein interaction interfaces |

| Replacement of the piperidine ring | Introducing new vectors for interaction and altering solubility. | Ion channels, Transporters |

Identification of Novel Molecular Targets for this compound Scaffolds via Phenotypic Screening

Phenotypic screening offers a powerful, unbiased approach to identify novel biological targets for this compound and its analogs. creative-proteomics.com Unlike target-based screening, which focuses on a predefined protein, phenotypic screening assesses the effects of compounds on cellular or organismal phenotypes, allowing for the discovery of compounds with novel mechanisms of action. nih.gov

A library of this compound analogs with diverse structural modifications can be screened in a variety of disease-relevant cell-based assays. frontiersin.orgmdpi.com These assays can monitor a wide range of cellular processes, including cell proliferation, apoptosis, differentiation, and migration. nih.govnih.gov High-content imaging and other advanced cellular analysis techniques can provide detailed information on the phenotypic changes induced by the compounds.

Once a bioactive compound is identified through phenotypic screening, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govfigshare.com Several powerful techniques can be employed for this purpose:

Chemical Proteomics: This approach utilizes affinity-based probes derived from the bioactive compound to capture its binding partners from cell lysates. researchgate.net The captured proteins are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP): TPP measures the changes in the thermal stability of proteins in the presence of a ligand. A drug binding to its target protein typically increases the protein's melting temperature, which can be detected on a proteome-wide scale.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the drug's target or pathway.

The successful application of these strategies will not only unveil new therapeutic opportunities for the this compound scaffold but also provide a deeper understanding of complex biological pathways.

| Phenotypic Assay | Potential Therapeutic Area | Target Deconvolution Method |

| Cancer cell line proliferation | Oncology | Chemical Proteomics, TPP |

| Neurite outgrowth in primary neurons | Neurodegenerative diseases | CRISPR-Cas9 Screening |

| Cytokine production in immune cells | Inflammation, Autoimmune diseases | Affinity Chromatography-Mass Spectrometry |

| Viral replication in infected cells | Infectious diseases | Drug-resistant mutant screening |

Development of Innovative Synthetic Methodologies for Accessing Structurally Diverse Libraries

The efficient synthesis of large and diverse libraries of this compound analogs is crucial for comprehensive SAR studies and phenotypic screening campaigns. Traditional synthetic methods can be time-consuming and may not be amenable to the rapid generation of a wide range of analogs. Therefore, the development of innovative and efficient synthetic methodologies is a key future research direction.

Modern Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of purine analogs and other heterocyclic compounds. figshare.comacs.org This technology is well-suited for the rapid parallel synthesis of compound libraries.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are not easily accessible in batch. oup.commdpi.com Flow chemistry platforms can be automated to generate libraries of compounds with high purity and reproducibility.

Advanced Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine core. researchgate.net The development of new catalysts and reaction conditions will enable the introduction of a wider range of substituents at various positions of the purine ring, expanding the chemical space of the analog library.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally complex and diverse molecules from simple starting materials. By employing a series of branching and folding pathways, DOS can lead to the creation of novel molecular scaffolds that are not accessible through traditional synthetic routes. Applying DOS principles to the synthesis of this compound analogs could uncover compounds with unexpected and valuable biological activities.

| Synthetic Methodology | Advantages for Library Synthesis | Key Reactions |

| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, Parallel synthesis capabilities | Nucleophilic aromatic substitution, Suzuki coupling |

| Flow Chemistry | Automation, Scalability, Enhanced safety, Access to novel reaction conditions | Multi-step synthesis, High-temperature reactions |

| Advanced Cross-Coupling | Broad substrate scope, Functional group tolerance | Buchwald-Hartwig amination, Sonogashira coupling |

| Diversity-Oriented Synthesis | Access to novel scaffolds, Exploration of new chemical space | Cascade reactions, Multi-component reactions |

Application of Chemoinformatics and Artificial Intelligence for Predictive Modeling in Drug Discovery

Chemoinformatics and artificial intelligence (AI) are transforming the landscape of drug discovery by enabling the rapid analysis of large datasets and the development of predictive models for various properties of small molecules. frontiersin.orgnih.gov These computational tools can be invaluable in guiding the design and optimization of this compound analogs.

Virtual Screening: Large virtual libraries of this compound analogs can be screened in silico against the three-dimensional structures of known or predicted biological targets. nih.gov This approach, known as structure-based virtual screening, can prioritize compounds for synthesis and experimental testing, thereby saving time and resources. Ligand-based virtual screening methods can also be employed, which rely on the similarity of candidate molecules to known active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By training machine learning algorithms on experimental data from a set of this compound analogs, it is possible to build predictive QSAR models. mdpi.commdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, guiding the selection of the most promising candidates for synthesis.

| Computational Approach | Application in Drug Discovery | Expected Outcome |

| Virtual Screening | Prioritization of compounds for synthesis | Identification of potential hits with higher probability of activity |

| QSAR Modeling | Prediction of biological activity for new analogs | Guidance for lead optimization and SAR exploration |

| AI-Driven De Novo Design | Generation of novel molecular structures | Discovery of innovative compounds with improved properties |

| Predictive ADMET Modeling | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity | Early identification of compounds with poor pharmacokinetic profiles |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound and its analogs requires a systems-level approach that integrates data from multiple "omics" technologies. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to compound treatment.

Transcriptomics: RNA sequencing (RNA-seq) can be used to profile the changes in gene expression that occur in cells upon treatment with a this compound analog. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: Quantitative proteomics techniques can identify and quantify changes in the abundance and post-translational modifications of proteins in response to compound treatment. acs.org This can provide direct evidence of target engagement and downstream signaling events.

Metabolomics: Metabolomic profiling can measure the changes in the levels of small molecule metabolites within a cell or biological system. nih.gov This can provide insights into how the compound affects cellular metabolism and energy production, which is particularly relevant for purine analogs that can interfere with nucleotide metabolism. mdpi.com

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of drug response, and uncover potential mechanisms of resistance. This integrated approach will be essential for the successful clinical development of any drug candidate derived from the this compound scaffold.

| Omics Technology | Information Gained | Contribution to Mechanistic Understanding |

| Transcriptomics | Changes in gene expression | Identification of affected signaling pathways and cellular processes |

| Proteomics | Changes in protein abundance and modifications | Confirmation of target engagement and downstream signaling |

| Metabolomics | Changes in metabolite levels | Elucidation of effects on cellular metabolism and bioenergetics |

| Integrated Analysis | Holistic view of cellular response | Comprehensive model of mechanism of action, identification of biomarkers |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1-(7H-Purin-6-yl)piperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between purine derivatives and piperidine intermediates. For example, a reductive amination or nucleophilic substitution may link the purine moiety to the piperidine ring. Ethyl isonipecotate (a piperidine derivative) can be functionalized with a hydroxymethyl group via reduction (e.g., using DIBALH in THF at −10°C to room temperature) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane:methanol mixtures for crystallization), or catalysts to improve yield (>70%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical Techniques : Use H/C NMR to confirm substitution patterns (e.g., integration ratios for piperidine protons and purine aromatic signals) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., deviation <0.0002 Da) .

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (e.g., melting point ~400–402 K) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to purinergic receptors?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the purine moiety and receptor active sites (e.g., adenosine A receptors). Focus on hydrogen bonding with key residues (e.g., Asn253, Glu169) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to evaluate conformational stability and binding free energy (MM-PBSA/GBSA) .

Q. How does structural modification of the piperidine ring affect biological activity?

- Methodology :

- SAR Studies : Compare analogues with substituents like fluorobenzyl or bromobenzyl groups on the piperidine nitrogen. For example, fluorinated derivatives show enhanced antiparasitic activity (IC = 1.03–2.52 μg/mL) due to increased lipophilicity and target selectivity .

- In Vitro Assays : Test against resistant vs. sensitive strains (e.g., Plasmodium falciparum) to quantify selectivity indices (SI = 15–182) .

Q. How can contradictory data from NMR and X-ray crystallography be resolved for this compound?

- Methodology :

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., chair-to-boat transitions in the piperidine ring) .

- Crystallography : Compare single-crystal structures (space group ) with DFT-optimized geometries to identify discrepancies in bond angles or torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.